N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related chemical compounds often involves multi-step organic reactions leading to the target molecule. For instance, Sunder and Maleraju (2013) describe the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, showcasing a complex reaction scheme to obtain anti-inflammatory active compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The structure of a compound is pivotal in determining its chemical behavior and potential applications. Studies such as those by Narayana et al. (2016), who explored the crystal structures of C,N-disubstituted acetamides, contribute to understanding how molecular arrangements influence compound properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
The reactivity of a compound is defined by its ability to undergo chemical transformations. The synthesis and characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide by Salian, Narayana, and Sarojini (2017) illustrate the chemical reactivity through cyclization reactions and spectroscopic analysis (Salian, Narayana, & Sarojini, 2017).
Physical Properties Analysis
Understanding the physical properties, such as melting points, solubility, and crystal structure, is essential for practical applications. The work by Narayana et al. (2016) on different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides contributes valuable insights into how structural variations can affect physical properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability, and degradation pathways, are crucial for developing applications. Research on compounds bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety, as discussed by Arafat et al. (2022), provides insights into the construction of nitrogen heterocyclic compounds through reactions with a variety of bifunctional nucleophiles, demonstrating the compound's versatility in chemical synthesis (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-16-7-5-13(6-8-16)9-19(25)22-20-17-11-28(26)12-18(17)23-24(20)15-4-2-3-14(21)10-15/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTDSBKNECFBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide |
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